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Abstract

This document provides a comprehensive guide to the techniques and protocols for measuring
synaptic regeneration following treatment with Spg302, a first-in-class, orally available small
molecule designed to restore synapses.[1][2][3] Spg302 is under investigation for various
neurodegenerative and neuropsychiatric diseases, including Amyotrophic Lateral Sclerosis
(ALS), Alzheimer's Disease (AD), and schizophrenia, with the primary goal of reversing the loss
of glutamatergic synapses.[1][3][4] Evaluating the efficacy of Spg302 requires a multi-faceted
approach combining structural and functional methodologies to quantify the restoration of
synaptic connections. These notes detail protocols for immunofluorescence microscopy,
electron microscopy, and electrophysiology, providing researchers with the tools to robustly
assess the synaptogenic potential of this novel therapeutic.

Introduction to Spg302

Spg302 is a novel therapeutic agent developed by Spinogenix that aims to regenerate
synapses, the critical connections between neurons essential for cognition, motor function, and
memory.[1][3] Unlike treatments that merely slow disease progression, Spg302 is designed to
reverse functional declines by triggering the formation of new glutamatergic synapses.[2][5]
Preclinical studies in animal models of AD and spinal cord injury have demonstrated that
Spg302 can reverse synaptic and cognitive deficits.[6][7] This regenerative effect is associated
with an increase in the expression of key postsynaptic proteins and is thought to involve the
modulation of the F-actin cytoskeleton.[6][7] These application notes provide detailed methods
to quantify these structural and functional changes.
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General Experimental Workflow

A thorough evaluation of Spg302's effect on synaptic regeneration involves a logical sequence
of experiments, from initial treatment in a relevant disease model to detailed structural and
functional analysis. The workflow should include appropriate controls (e.g., vehicle-treated
animals, sham-operated controls) and multiple time points to characterize the dynamics of
regeneration.
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Caption: General experimental workflow for assessing Spg302 efficacy.

Structural Analysis of Synaptic Regeneration
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Structural analysis provides direct, quantitative evidence of synapse formation by visualizing
and counting synaptic structures.

Immunofluorescence Microscopy for Synaptic Density

This technique allows for the quantification of synapses by labeling pre- and post-synaptic
terminals with specific antibodies. A synapse is identified as a point of colocalization between a
pre-synaptic and a post-synaptic marker.[8][9]

Table 1: Common Synaptic Markers for Immunofluorescence

Synaptic Compartment Marker Target

_ ) Vesicular Glutamate
Presynaptic (Glutamatergic) VGLUT1 / VGLUT2
Transporter 1/2

] Synaptic vesicle-associated
Synapsin-1 )
protein

Synaptophysin Synaptic vesicle glycoprotein

Postsynaptic Density Protein

Postsynaptic (Glutamatergic) PSD-95 o5

Postsynaptic scaffolding
Homerl _
protein

| | GIuA1 | Subunit of AMPA receptor |
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Caption: Principle of synaptic quantification via marker colocalization.

Protocol 3.1: Immunofluorescence Staining of Brain Sections
This protocol is adapted from established methods for synaptic marker staining.[8][10]
¢ Tissue Preparation:

Perfuse the animal with ice-cold Phosphate-Buffered Saline (PBS) followed by 4%
paraformaldehyde (PFA) in PBS.

[¢]

o

Post-fix the brain in 4% PFA overnight at 4°C.

o

Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.

o

Cut 30-40 um thick sections on a cryostat or vibrating microtome.
¢ Staining Procedure:

o Blocking & Permeabilization: Wash sections 3x for 10 min in PBS. Incubate for 1-2 hours
at room temperature in blocking buffer (e.g., 10% Normal Goat Serum and 0.3% Triton X-
100 in PBS).
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Primary Antibody Incubation: Dilute primary antibodies (e.g., rabbit anti-PSD-95 and
guinea pig anti-VGLUT1) in blocking buffer.[9] Incubate sections for 36-60 hours at 4°C on
a shaker.[9]

Washing: Wash sections 3x for 15 min in PBS.

Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature (in the
dark) with appropriate fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit
Alexa Fluor 594 and goat anti-guinea pig Alexa Fluor 488) diluted 1:200 - 1:500 in blocking

buffer.[9][10]

o Final Washes: Wash sections 4x for 15 min in PBS in the dark.

o Mounting: Carefully mount sections onto glass slides and coverslip using an anti-fade

mounting medium.

e Image Acquisition and Analysis:

o Acquire z-stack images from the region of interest (e.g., hippocampus, cortex) using a

confocal microscope with a 60x or 100x oil-immersion objective.[11][12]

o Use image analysis software (e.g., ImageJ with the Puncta Analyzer or Synapse Counter

plugin) to quantify the number of colocalized puncta, representing individual synapses.[8]

[12]

o Define a synapse as the spatial overlap of pre- and post-synaptic markers.[12] Calculate

synaptic density (synapses/umz2 or ums).

Table 2: Example Data - Synaptic Density in Hippocampal CA1

Synaptic Density

Fold Change vs.

Treatment Group (puncta/100 pm?) ) p-value
Vehicle

(Mean = SEM)
Sham + Vehicle 45.2+3.1 1.00 -
Disease Model +

21.5+25 0.48 <0.001
Vehicle
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| Disease Model + Spg302 | 39.8 £+ 2.9 0.88 | <0.01 |

Electron Microscopy (EM) for Synaptic Ultrastructure

EM provides unparalleled resolution to confirm the presence of bona fide synapses and to
analyze their ultrastructural characteristics, such as the size of the postsynaptic density (PSD),
the number of synaptic vesicles, and the width of the synaptic cleft.[13] This serves as a gold-
standard validation for findings from light microscopy.

Protocol 3.2: Sample Preparation for Transmission Electron Microscopy (High-Level)
EM sample preparation is a complex process requiring specialized expertise.[14]

o Primary Fixation: Perfuse the animal with a fixative solution containing both glutaraldehyde
and paraformaldehyde in a cacodylate or phosphate buffer.

» Tissue Processing: Dissect the region of interest and cut it into small blocks. Post-fix the
blocks in osmium tetroxide, which stains lipids and enhances membrane contrast.

o Dehydration & Embedding: Dehydrate the tissue blocks through a graded series of ethanol
and embed them in an epoxy resin.

e Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

« Staining: Stain the sections with heavy metal salts like uranyl acetate and lead citrate to
increase electron density and contrast.

Imaging: Image the sections using a Transmission Electron Microscope (TEM).

Table 3: Example Data - Ultrastructural Analysis of Cortical Synapses

PSD Length (nm) (Mean * Synaptic Vesicle # (per
Treatment Group

SEM) terminal) (Mean + SEM)
Sham + Vehicle 350.4 £ 15.2 55.1+4.3
Disease Model + Vehicle 210.1+12.8 31.6+3.9
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| Disease Model + Spg302 | 315.8 + 14.5|49.7 £ 4.1 |

Functional Analysis of Synaptic Regeneration

Functional assays are crucial to demonstrate that the newly formed synapses are
physiologically active and contribute to restored neural circuit function. Electrophysiology is the
primary tool for this assessment.[15]

Ex Vivo Slice Electrophysiology

This technique involves recording synaptic activity from acute brain slices, allowing for a
controlled examination of synaptic transmission and plasticity.[15][16][17]

Protocol 4.1: Field Potential Recordings for Long-Term Potentiation (LTP)

LTP is a form of long-lasting synaptic strengthening and is a key cellular correlate of learning
and memory.[18] Assessing LTP can reveal improvements in synaptic plasticity.

» Slice Preparation:

o Rapidly decapitate the animal and immerse the brain in ice-cold, oxygenated (95% Oz, 5%
CO:2) artificial cerebrospinal fluid (aCSF) cutting solution.

o Cut 300-400 um thick horizontal or coronal slices of the hippocampus or cortex using a
vibratome.

o Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for
at least 1 hour at room temperature.

e Recording:

o Transfer a single slice to a recording chamber continuously perfused with oxygenated
aCSF at 30-32°C.

o Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals
for CA1 recordings) and a recording electrode in the dendritic field (e.g., stratum radiatum
of CA1) to record field excitatory postsynaptic potentials (fEPSPs).[17]

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b10860899?utm_src=pdf-body
https://experiments.springernature.com/articles/10.1007/978-1-61779-576-3_8
https://experiments.springernature.com/articles/10.1007/978-1-61779-576-3_8
https://pmc.ncbi.nlm.nih.gov/articles/PMC9852689/
https://genes2cognition.org/db/Resource/13/SliceElectrophys4mar08.pdf
https://www.mdpi.com/1422-0067/24/8/7134
https://genes2cognition.org/db/Resource/13/SliceElectrophys4mar08.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Baseline Recording: Deliver single pulses every 30-60 seconds at an intensity that evokes
an fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20
minutes.[17][19]

o LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as
theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.[17][19]

o Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation
frequency for at least 60 minutes post-induction.

e Analysis:
o Measure the initial slope of the fEPSP.
o Normalize the fEPSP slopes to the average baseline value.

o Quantify the magnitude of LTP as the percentage increase in the fEPSP slope during the
last 10 minutes of recording compared to baseline.

Protocol 4.2: Whole-Cell Patch-Clamp Recordings

This technique provides high-resolution information about synaptic currents in individual
neurons, allowing for the measurement of synaptic strength and frequency of synaptic events.
[15][19]

o Slice Preparation: Prepare acute brain slices as described in Protocol 4.1.

e Recording:
o Visually identify a neuron (e.g., a pyramidal neuron in the cortex) using DIC microscopy.
o Approach the neuron with a glass micropipette filled with an internal solution.

o Establish a high-resistance (>1 GQ) seal and then rupture the cell membrane to achieve
whole-cell configuration.

o To record spontaneous excitatory postsynaptic currents (SEPSCSs), voltage-clamp the
neuron at -70 mV.[19]
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o Record spontaneous activity for 5-10 minutes.
e Analysis:

o Use event detection software (e.g., Mini Analysis Program, Clampfit) to identify and
measure the amplitude (pA) and frequency (Hz) of SEPSC events.

o Anincrease in SEPSC frequency can suggest an increase in the number of functional
presynaptic release sites or an increase in the probability of release, while an increase in
amplitude can indicate postsynaptic changes, such as more receptors.

Table 4: Example Data - Functional Synaptic Properties

LTP Magnitude (% .
SsEPSC Frequency SsEPSC Amplitude

Treatment Group of Baseline) (Mean
(Hz) (Mean + SEM) (pA) (Mean * SEM)
+ SEM)
Sham + Vehicle 185.5 + 10.1 45+0.5 12.1+0.8

Disease Model +
Vehicle

115.2+£85 1.8+0.3 11.8+0.9

| Disease Model + Spg302 | 168.9 £9.8|3.9+£0.4|12.3+0.7 |

Potential Signaling Pathways

While the exact molecular target of Spg302 is still under investigation, preclinical data suggests
its pro-synaptogenic effects are dependent on the F-actin cytoskeleton.[7] The diagram below
illustrates a hypothetical pathway where Spg302 could promote the structural changes
necessary for the formation and stabilization of new dendritic spines and postsynaptic
densities.
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Caption: Hypothetical signaling pathway for Spg302-mediated synaptogenesis.

Conclusion

The evaluation of a novel synaptic regenerative therapy like Spg302 necessitates a rigorous
and multi-modal approach. By combining quantitative structural analyses, such as
immunofluorescence and electron microscopy, with functional assessments using
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electrophysiology, researchers can build a comprehensive picture of its therapeutic effects. The
protocols and guidelines presented here provide a framework for assessing the restoration of
synaptic density, ultrastructure, and physiological function, which are critical for validating the
efficacy of Spg302 in preclinical models of neurological disorders.
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» To cite this document: BenchChem. [Application Notes and Protocols for Measuring Synaptic
Regeneration after Spg302 Treatment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860899#techniques-for-measuring-synaptic-
regeneration-after-spg302-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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